AC708
Description
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AC708; AC-708; AC 708.; unknown |
Origin of Product |
United States |
Scientific Research Applications
Tumor-Associated Macrophage Inhibition
AC708 has been extensively studied for its ability to inhibit tumor-associated macrophages (TAMs), which are known to promote tumor growth and metastasis.
Key Findings:
- Inhibition of CSF1R : this compound selectively inhibits CSF1R activity, leading to reduced macrophage infiltration in tumors. In a study involving breast cancer models, this compound significantly decreased the viability of macrophages and their differentiation into osteoclasts, with an IC50 value as low as 15 nM .
- Combination Therapy : In experiments combining this compound with anti-VEGF therapy (B20), there was a notable 96% reduction in tumor weight compared to controls. This indicates that this compound enhances the efficacy of existing treatments by targeting TAMs .
Data Table: Effects of this compound on Tumor Weight Reduction
| Treatment Group | Tumor Weight Reduction (%) | Macrophage Count Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| This compound | 66 | 81 |
| B20 | 75 | N/A |
| This compound + B20 | 96 | N/A |
Antitumor Effects
This compound has shown promising antitumor effects across various cancer types due to its ability to modulate the immune response.
Case Study: Breast Cancer Model
In a preclinical model, treatment with this compound resulted in significant reductions in both tumor weight and macrophage counts, demonstrating its potential as a therapeutic agent in breast cancer .
Electrochemical Applications
Beyond oncology, this compound has been investigated for its electrochemical properties, particularly regarding stress corrosion cracking (SCC) in pipeline steels.
Research Insights:
- SCC Susceptibility : Studies indicate that this compound can accelerate mass transfer and hydrogen evolution reactions in seawater solutions, potentially increasing SCC susceptibility in steel pipelines .
Data Table: Impact of this compound on Pipeline Steel SCC
| Parameter | Observation |
|---|---|
| Mass Transfer Rate | Increased |
| Hydrogen Evolution Rate | Accelerated |
| SCC Susceptibility | Higher |
Clinical Development and Future Directions
This compound is currently in preclinical development stages with plans for clinical trials focusing on its efficacy in treating various cancers and inflammatory diseases. The compound has demonstrated good tolerability at doses higher than those expected to achieve therapeutic effects .
Comparison with Similar Compounds
AC708 vs. PLX3397 (Pexidartinib)
This compound vs. PLX5622
PLX5622’s focus on non-oncologic applications contrasts with this compound’s oncology-driven development .
This compound vs. AMG820 (Monoclonal Antibody)
AMG820’s lack of efficacy in early trials highlights challenges in translating CSF1R inhibition to clinical success, a hurdle this compound also faced despite robust preclinical data .
This compound vs. Benchmark Compounds (GW-2580, Ki-20227)
| Parameter | This compound | GW-2580 | Ki-20227 |
|---|---|---|---|
| CSF1R IC50 | 26–33 nM | 148 nM (CSF-1) | Similar efficacy in M-NFS-60 models |
| MCP-1 Inhibition | IC50 = 88–93 nM | IC50 = 140–148 nM | N/A |
This compound outperformed GW-2580 in cytokine release assays and matched Ki-20227 in suppressing CSF1R-driven cell growth .
This compound vs. 2G2 (Anti-CSF1R Antibody)
| Parameter | This compound | 2G2 |
|---|---|---|
| Type | Small molecule | Monoclonal antibody |
| TAM Depletion | 65–86% | 64% |
| Combination Therapy | 83% tumor burden reduction with B20 | 51–92% reduction with bevacizumab |
Both agents showed comparable macrophage depletion and synergy with anti-VEGF therapies, underscoring CSF1R inhibition as a viable strategy to overcome adaptive resistance .
Preparation Methods
Sample Collection and Cryopreservation
Samples for AC708-related SAGs were collected from subseafloor crustal fluids in hydrothermal boreholes (e.g., Holes U1362A and U1362B). Post-collection, fluids were cryopreserved to maintain cellular integrity. Thawed samples were filtered through a 40 μm mesh to remove particulate matter, followed by staining with SYTO-9 DNA dye (5 μM) to facilitate fluorescence-activated cell sorting (FACS).
Fluorescence-Activated Cell Sorting (FACS)
FACS was employed to isolate individual Hydrothermarchaeota cells. SYTO-9-stained cells were sorted into 384-well plates containing lysis buffer. This step ensured the isolation of single cells, minimizing cross-contamination. Sorted cells underwent thermal lysis (65°C for 10 minutes) to release genomic DNA.
Multiple Displacement Amplification (MDA)
Genomic DNA from single cells was amplified using phi29 DNA polymerase via MDA. This enzyme’s strand-displacement activity enabled whole-genome amplification (WGA) with high fidelity, producing sufficient DNA for sequencing. Amplified DNA was quantified using fluorometric assays, and libraries were prepared with Illumina-compatible adapters.
Sequencing and Genome Assembly
High-Throughput Sequencing
Illumina sequencing platforms generated paired-end reads (2 × 150 bp) from amplified DNA. Sequencing depth averaged 20–50× coverage per SAG. Raw reads were quality-filtered using Trimmomatic to remove adapters and low-quality bases (Phred score <20).
De Novo Genome Assembly
Filtered reads were assembled de novo using SOAPdenovo (v1.05) with default parameters. Contigs shorter than 2 kbp were discarded to improve assembly reliability. For example, SAG AC-708-L17 yielded 1.26 Mbp across 39 contigs, with an N50 of 70,385 bp. Completeness and contamination estimates were calculated using CheckM, which compared annotated proteins against Euryarchaeota-specific marker genes.
Table 1: Assembly Metrics for Hydrothermarchaeota SAGs and MAGs
| Genome ID | Assembly Size (Mbp) | GC Content (%) | Contigs | N50 (kbp) | Completeness (%) | Contamination (%) |
|---|---|---|---|---|---|---|
| AC-708-L17 | 1.26 | 50.7 | 39 | 70.4 | 69.5 | 1.6 |
| AC-708-N22 | 0.47 | 50.3 | 23 | 34.5 | 22.9 | 0.0 |
| JdFR-16 (MAG) | 1.35 | 49.7 | 241 | 6.3 | 31.1 | 7.3 |
| JdFR-18 (MAG) | 2.06 | 39.1 | 22 | 149.0 | 96.8 | 2.4 |
Functional Annotation and Metabolic Pathways
Gene Prediction and Annotation
Assembled genomes were annotated via the Joint Genome Institute’s IMG/M pipeline. Open reading frames (ORFs) were predicted using Prodigal, followed by BLASTp comparisons against UniRef90 and KEGG databases. Key metabolic pathways identified in this compound-related SAGs included:
-
Carboxydotrophy : Genes encoding carbon monoxide dehydrogenase (CODH) suggested capacity for CO oxidation.
-
Sulfur Metabolism : Sulfur reductase and sulfite oxidase homologs indicated sulfur cycling capabilities.
-
Hydrogenase Clusters : Group 4 hydrogenases implied H₂ cycling under anaerobic conditions.
Comparative Genomics
Average Nucleotide Identity (ANI) comparisons revealed <85% similarity between Hydrothermarchaeota SAGs and cultivated archaea, underscoring their phylogenetic novelty. Metagenome-assembled genomes (MAGs) from the same environment exhibited higher completeness but greater contamination (e.g., JdFR-17: 25.2% contamination).
Challenges and Methodological Refinements
Amplification Bias in MDA
MDA often introduces GC bias, skewing genome coverage. To mitigate this, post-amplification normalization steps (e.g., sequencing depth adjustment) were applied. For SAG AC-708-N22, low completeness (22.9%) highlighted limitations in MDA efficiency for low-biomass samples.
Contamination Control
Strict FACS gating and post-sequencing binning (via CONCOCT and Anvi’o) reduced contamination. MAG JdFR-18 achieved 96.8% completeness with only 2.4% contamination, demonstrating improved binning algorithms.
Applications in Biotechnology and Evolution
Q & A
Q. What is the primary mechanism of AC708 in modulating tumor microenvironments?
this compound is a small-molecule inhibitor of CSF1R (colony-stimulating factor 1 receptor), which blocks CSF-1- and IL-34-mediated macrophage recruitment and survival. This depletion of tumor-associated macrophages (TAMs) disrupts pro-angiogenic signaling and adaptive resistance pathways in cancer models. Key metrics include reduced macrophage counts (e.g., 65–81% reduction via F4/80 staining) and tumor burden (e.g., 66% reduction in tumor volume in IG10 models) .
Q. What standard preclinical models are used to evaluate this compound’s efficacy?
this compound is tested in syngeneic (e.g., IG10 murine ovarian cancer) and patient-derived xenograft (PDX) models. Metrics include tumor weight, nodule count, ascites volume, and bioluminescence imaging (IVIS) to monitor adaptive resistance. For example, in PDX models, this compound reduced tumor weight by 67% and nodules by 50% when combined with anti-VEGF therapy .
Q. How is macrophage depletion quantified in this compound-treated models?
Macrophage depletion is measured via flow cytometry (CD45+/CD11b+/F4/80+ cell counts) and immunohistochemical staining (F4/80). This compound reduced macrophages by 65% in IG10 models and 71% in PDX models, with greater efficacy in combination therapies .
Advanced Research Questions
Q. How can experimental design optimize this compound’s synergy with anti-VEGF therapies?
Methodological Approach:
- Introduce this compound at the point of adaptive resistance to anti-VEGF agents (e.g., B20 or bevacizumab).
- Use IVIS imaging to stratify mice into "sensitive" and "resistant" cohorts based on bioluminescence trends.
- Combine this compound with chemotherapy (e.g., paclitaxel) to mimic clinical regimens. Outcome Metrics: In resistant cohorts, this compound + B20 reduced tumor weight by 83% and ascites by 98% compared to monotherapy .
Q. How should researchers resolve contradictions in this compound’s efficacy across different tumor models?
Example Discrepancy: this compound reduced tumor weight by 96% in syngeneic IG10 models but only 67% in PDX models. Resolution Strategies:
Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?
Recommended Workflow:
- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response).
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons (e.g., control vs. This compound + B20).
- Report IC₅₀ values for CSF1R inhibition (26–33 nM) and validate with ex vivo assays (e.g., bone resorption assays) .
Q. How can researchers model this compound’s pharmacokinetics to predict clinical translatability?
Key Parameters:
- Measure plasma half-life and tissue distribution in murine models.
- Correlate CSF1R occupancy with macrophage depletion using receptor autoradiography.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Data Interpretation and Validation
Q. What controls are essential for validating this compound’s specificity in CSF1R inhibition?
- Include kinase selectivity panels to confirm minimal off-target effects (e.g., PDGFRα/β, FLT3, KIT).
- Use CSF1R-knockout models or competitive binding assays with radiolabeled ligands.
- Compare results with alternative CSF1R inhibitors (e.g., 2G2 antibody) to confirm mechanism .
Q. How can researchers address variability in macrophage depletion across experiments?
- Standardize tumor inoculation protocols (e.g., intraperitoneal vs. subcutaneous routes).
- Monitor baseline macrophage levels in control cohorts using longitudinal flow cytometry.
- Apply mixed-effects models to account for inter-mouse variability in survival studies .
Ethical and Reproducibility Considerations
Q. What guidelines ensure reproducibility in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
